4-[(5-bromopyridin-2-yl)oxy]benzaldehyde
Description
4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is an aromatic aldehyde featuring a pyridine ring substituted with a bromine atom at the 5-position and linked via an ether bond to a benzaldehyde moiety at the para position. Its molecular formula is C₁₂H₈BrNO₃ (calculated molecular weight: 286.1 g/mol). The compound’s structure combines the electron-withdrawing bromine atom and the aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or metal-organic complexes.
Properties
CAS No. |
866114-77-4 |
|---|---|
Molecular Formula |
C12H8BrNO2 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-bromopyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 5-bromopyridin-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 4-[(5-Bromopyridin-2-yl)oxy]benzoic acid.
Reduction: 4-[(5-Bromopyridin-2-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-bromopyridin-2-yl)oxy]benzaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, while the bromopyridine moiety can interact with biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 4-[(5-bromopyridin-2-yl)oxy]benzaldehyde and related compounds:
Key Observations:
Halogen Diversity: The target compound contains only bromine, while 4-(5-bromo-2-chloropyridin-4-yl)benzaldehyde includes both bromine and chlorine. 4-(Bromomethyl)benzaldehyde lacks a pyridine ring but shares the benzaldehyde core, demonstrating how bromine placement (bromomethyl vs. bromopyridinyl) alters reactivity and hazards.
Functional Group Impact :
- The aldehyde group in the target compound enables nucleophilic additions (e.g., forming Schiff bases), whereas the amine group in the pyrimidine derivative facilitates hydrogen bonding or coordination chemistry.
- Ether linkages (common in the target and pyrimidine compound ) enhance conformational flexibility compared to direct aryl-aryl bonds .
Synthetic Considerations: The pyrimidine derivative was synthesized via acid-catalyzed coupling in dioxane, suggesting that similar conditions (e.g., toluenesulfonic acid) might apply to the target compound’s etherification step.
Physicochemical and Reactivity Profiles
- Solubility : Bromine and chlorine substituents generally reduce aqueous solubility but enhance organic solvent compatibility. The pyrimidine derivative ’s higher molecular weight and amine group may further decrease solubility compared to the target compound.
- Reactivity :
- The aldehyde group in the target compound is more electrophilic than the bromomethyl group in 4-(bromomethyl)benzaldehyde , favoring condensation reactions.
- Chlorine in 4-(5-bromo-2-chloropyridin-4-yl)benzaldehyde may increase susceptibility to nucleophilic aromatic substitution compared to bromine-only analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
